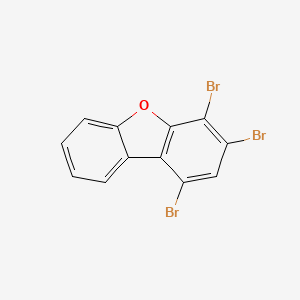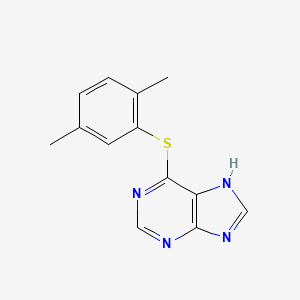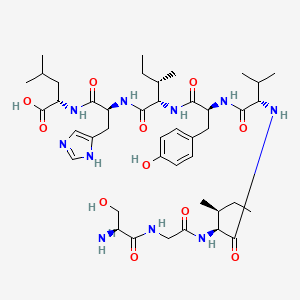
L-Histidyl-L-tyrosylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidyl-L-tyrosylglycine is a tripeptide composed of the amino acids histidine, tyrosine, and glycine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Histidyl-L-tyrosylglycine can be synthesized using classical solution methods or solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups used include Fmoc (9-fluorenylmethoxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The peptide bonds are formed using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for high yield and purity, often involving purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired peptide from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidyl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the imidazole ring of histidine or the phenolic group of tyrosine.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced forms of histidine and tyrosine.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Histidyl-L-tyrosylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and enzyme interactions.
Medicine: Potential therapeutic applications in wound healing, anti-inflammatory treatments, and as an antioxidant.
Industry: Utilized in cosmetic formulations for its skin-rejuvenating properties
Wirkmechanismus
L-Histidyl-L-tyrosylglycine exerts its effects through various molecular targets and pathways:
Collagen Synthesis: Stimulates collagen production by fibroblasts, enhancing wound healing and skin repair.
Antioxidant Activity: Reduces reactive oxygen species (ROS) levels, protecting cells from oxidative stress.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing cytokine production and inflammation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): Known for its wound healing and anti-aging properties.
L-Tryptophylglycyl-L-isoleucyl-L-histidyl-L-histidine: Another tripeptide with potential biological activities
Uniqueness
L-Histidyl-L-tyrosylglycine is unique due to its specific amino acid composition, which imparts distinct biological activities. Its combination of histidine, tyrosine, and glycine allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
646065-38-5 |
|---|---|
Molekularformel |
C17H21N5O5 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N5O5/c18-13(6-11-7-19-9-21-11)16(26)22-14(17(27)20-8-15(24)25)5-10-1-3-12(23)4-2-10/h1-4,7,9,13-14,23H,5-6,8,18H2,(H,19,21)(H,20,27)(H,22,26)(H,24,25)/t13-,14-/m0/s1 |
InChI-Schlüssel |
PZUZIHRPOVVHOT-KBPBESRZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)




![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)


phosphane](/img/structure/B12592854.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)

